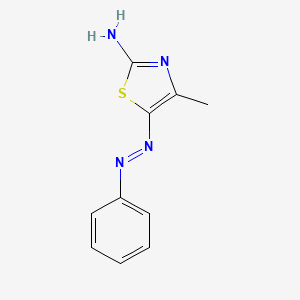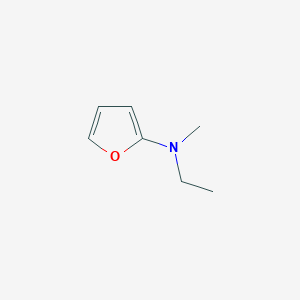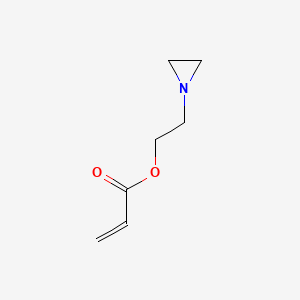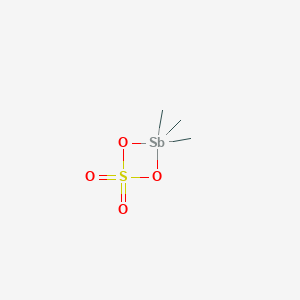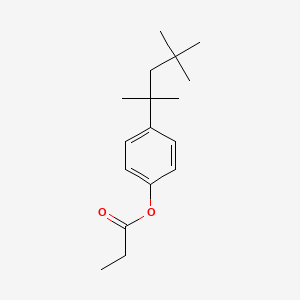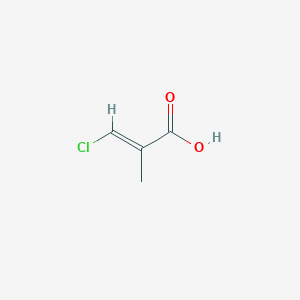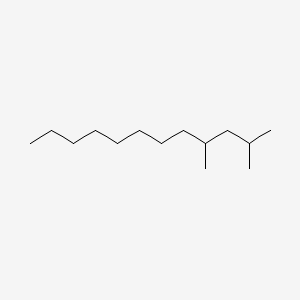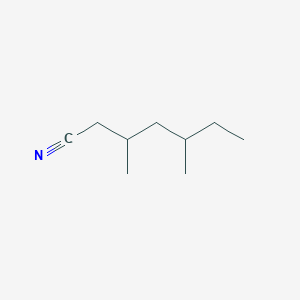
3,5-Dimethylheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile derivative of 3,5-dimethylheptane, characterized by the presence of a cyano group (-CN) attached to the heptane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Nitriles: One common method for synthesizing this compound involves the alkylation of a nitrile precursor. For example, 3,5-dimethylheptane can be reacted with a suitable nitrile source under controlled conditions to introduce the cyano group.
Hydrocyanation: Another method involves the hydrocyanation of 3,5-dimethylheptene, where hydrogen cyanide (HCN) is added across the double bond in the presence of a catalyst to form the nitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrocyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base to form 3,5-dimethylheptanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: HCl, H2O, heat
Reduction: LiAlH4, ether
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Hydrolysis: 3,5-Dimethylheptanoic acid
Reduction: 3,5-Dimethylheptanamine
Substitution: Depends on the nucleophile used
Aplicaciones Científicas De Investigación
3,5-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dimethylheptanenitrile depends on the specific reactions it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and subsequent elimination of ammonia. In reduction reactions, the nitrile group is reduced to an amine via the transfer of hydride ions.
Comparación Con Compuestos Similares
3,5-Dimethylheptane: The parent hydrocarbon without the nitrile group.
3,5-Dimethylheptanoic acid: The carboxylic acid derivative formed by hydrolysis of the nitrile.
3,5-Dimethylheptanamine: The amine derivative formed by reduction of the nitrile.
Uniqueness: 3,5-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its hydrocarbon, carboxylic acid, and amine counterparts. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
5631-60-7 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
3,5-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-8(2)7-9(3)5-6-10/h8-9H,4-5,7H2,1-3H3 |
Clave InChI |
QCQQDZQCZHYXBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


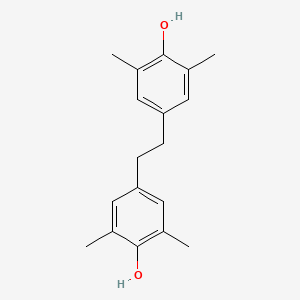


![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
